Ethyl 7-fluoroisoquinoline-3-carboxylate
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Overview
Description
Ethyl 7-fluoroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10FNO2 and a molecular weight of 219.21 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-fluoroisoquinoline-3-carboxylate typically involves the reaction of 7-fluoroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 7-fluoroisoquinoline-3-carboxylic acid.
Reduction: 7-fluoroisoquinoline-3-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-fluoroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl 7-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloroisoquinoline-3-carboxylate
- Ethyl 7-bromoisoquinoline-3-carboxylate
- Ethyl 7-iodoisoquinoline-3-carboxylate
Uniqueness
Ethyl 7-fluoroisoquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making them valuable in drug development .
Properties
Molecular Formula |
C12H10FNO2 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 7-fluoroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 |
InChI Key |
OYFPGAPSUXDOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=C1)F |
Origin of Product |
United States |
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